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Introduction
Lidocaine is a well-characterized local anesthetic and class Ib antiarrhythmic agent that exerts

its effects by modulating the function of voltage-gated sodium channels (VGSCs).[1]

Understanding the mechanism and kinetics of this modulation is crucial for the development of

new therapeutics targeting ion channels. Patch-clamp electrophysiology is the gold-standard

technique for investigating the direct interaction of compounds like Lidocaine with ion channels,

providing high-resolution data on channel gating and pharmacology.[2] This application note

provides a detailed overview and experimental protocols for analyzing the modulation of

voltage-gated sodium channels by Lidocaine using the whole-cell patch-clamp technique.

Lidocaine exhibits a state-dependent block of sodium channels, meaning its binding affinity is

dependent on the conformational state of the channel (resting, open, or inactivated).[3] It

preferentially binds to the open and inactivated states of the channel, a characteristic that

underlies its use-dependent (phasic) and tonic block properties.[3][4][5] This document outlines

the procedures to quantify these effects and characterize the voltage-dependent nature of the

block.

Quantitative Data Summary
The inhibitory effects of Lidocaine on voltage-gated sodium channels are typically quantified by

its half-maximal inhibitory concentration (IC50), which can vary depending on the sodium
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channel subtype and the state of the channel. The following tables summarize key quantitative

data for Lidocaine's interaction with various sodium channel isoforms.

Channel Subtype
Experimental
Condition

IC50 Reference

TTXr Na+ Channels

(DRG neurons)

Tonic Block (Resting

State)
210 µM [6]

TTXr Na+ Channels

(DRG neurons)
Inactivated State 60 µM [6]

TTXs Na+ Channels

(DRG neurons)
Tonic Block 42 µM [6]

Adult Nav1.5

(aNav1.5)

Holding Potential -80

mV
20 µM [7]

Neonatal Nav1.5

(nNav1.5)

Holding Potential -80

mV
17 µM [7]

Nav1.7 - - [8]

Note: IC50 values can vary based on experimental conditions such as holding potential,

stimulation frequency, and temperature.

Experimental Protocols
Cell Preparation
For this protocol, we will describe the use of HEK-293 cells heterologously expressing the

desired voltage-gated sodium channel subtype (e.g., Nav1.5).

Materials:

HEK-293 cells stably or transiently expressing the target sodium channel.

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

Poly-L-lysine coated glass coverslips.
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Phosphate-buffered saline (PBS).

Protocol:

Culture HEK-293 cells expressing the target sodium channel in a T-75 flask.

Two days before the experiment, seed the cells onto poly-L-lysine coated glass coverslips in

a 35 mm dish at a low density to ensure isolated cells for patching.

Allow cells to grow for 24-48 hours before use.

On the day of the experiment, transfer a coverslip to the recording chamber on the

microscope stage.

Solutions and Reagents
External Solution (in mM):

140 NaCl

4 KCl

2 CaCl2

1 MgCl2

10 HEPES

10 Glucose

Adjust pH to 7.4 with NaOH.

Adjust osmolarity to ~310 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

140 CsF

10 NaCl
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1 EGTA

10 HEPES

Adjust pH to 7.2 with CsOH.[9]

Adjust osmolarity to ~300 mOsm with sucrose.

Note: CsF is used to block potassium channels from the inside.

Lidocaine Stock Solution:

Prepare a 100 mM stock solution of Lidocaine in distilled water.

Further dilute in the external solution to the desired final concentrations on the day of the

experiment.

Whole-Cell Patch-Clamp Recording
Equipment:

Inverted microscope with DIC optics.

Patch-clamp amplifier (e.g., Axopatch 200B).

Digitizer (e.g., Digidata 1322A).

Micromanipulator.

Perfusion system for drug application.

Data acquisition and analysis software (e.g., pCLAMP).

Protocol:

Place the coverslip with cells in the recording chamber and perfuse with the external

solution.
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Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when

filled with the internal solution.

Fill the micropipette with the internal solution and mount it on the micromanipulator.

Approach a single, healthy-looking cell with the micropipette while applying positive

pressure.

Once the pipette touches the cell membrane, release the positive pressure to form a

gigaohm seal (>1 GΩ).

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell

configuration.

Switch to voltage-clamp mode and compensate for whole-cell capacitance and series

resistance.

Voltage Protocols for Assessing Lidocaine Block
a) Tonic Block (Resting State Block):

Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the

resting state.

Apply a depolarizing test pulse (e.g., to -10 mV for 20 ms) to elicit a sodium current.

Perfuse the cell with the external solution containing the desired concentration of Lidocaine

for 2-3 minutes to allow for equilibration.

Apply the same test pulse and record the sodium current in the presence of Lidocaine.

The percentage of block is calculated as: (1 - (I_Lidocaine / I_Control)) * 100.

Repeat for a range of Lidocaine concentrations to generate a dose-response curve and

determine the IC50 for tonic block.

b) Phasic (Use-Dependent) Block:
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Hold the cell at a holding potential of -100 mV.

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 10 Hz for 20

pulses).

Record the peak sodium current for each pulse.

Perfuse with Lidocaine and repeat the pulse train.

Use-dependent block is observed as a progressive decrease in the peak current amplitude

during the pulse train in the presence of Lidocaine.

Quantify the use-dependent block by comparing the current from the first pulse to

subsequent pulses in the train.

c) Steady-State Inactivation:

To determine the effect of Lidocaine on the voltage-dependence of inactivation, hold the cell

at various conditioning pre-pulse potentials (e.g., from -140 mV to -40 mV for 500 ms).

Follow each pre-pulse with a test pulse to a constant potential (e.g., -10 mV) to measure the

available sodium current.

Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann

function to determine the half-inactivation voltage (V1/2).

Repeat the protocol in the presence of Lidocaine to observe any shift in the V1/2 of

inactivation. Lidocaine is expected to cause a hyperpolarizing shift.[7]
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Caption: Experimental workflow for patch-clamp analysis of Lidocaine.
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Caption: State-dependent binding of Lidocaine to sodium channels.

Conclusion
The protocols described in this application note provide a framework for the detailed

characterization of sodium channel modulation by Lidocaine. By employing these patch-clamp

techniques, researchers can obtain quantitative data on the potency and mechanism of action

of novel compounds, which is essential for drug discovery and development in areas such as

pain, epilepsy, and cardiac arrhythmias. The state-dependent nature of Lidocaine's interaction

with sodium channels highlights the importance of using multiple voltage protocols to fully

elucidate the pharmacological profile of an ion channel modulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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